molecular formula C11H18O6 B12286509 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Cat. No.: B12286509
M. Wt: 246.26 g/mol
InChI Key: NEFAUDCBPZTAJS-UHFFFAOYSA-N
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Description

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: is a carbohydrate derivative with significant applications in biomedicine. This compound is known for its potential in managing various diseases, including diabetes and cancer, due to its ability to regulate blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves multiple steps. One common method includes the protection of hydroxyl groups followed by acetylation. The reaction typically starts with D-glucitol, which undergoes isopropylidene protection to form 1,3-O-isopropylidene-D-glucitol. This intermediate is then acetylated at the 4-O position using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution where the acetyl group can be replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its antidiabetic and anticancer properties, particularly in regulating blood glucose levels and inhibiting cancer cell growth.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves its interaction with specific molecular targets and pathways:

    Antidiabetic Effects: The compound regulates blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells.

    Anticancer Effects: It inhibits cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis (programmed cell death)

Comparison with Similar Compounds

  • 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
  • 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
  • 2,4-Di-O-acetyl-1,5-anhydro-3,6-di-O-methyl-D-glucitol

Comparison: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is unique due to its specific acetylation and isopropylidene protection, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits superior antidiabetic and anticancer effects, making it a valuable compound in biomedical research .

Properties

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

[6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate

InChI

InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3

InChI Key

NEFAUDCBPZTAJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO

Origin of Product

United States

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